molecular formula C16H12BrNO3S B3696014 (5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3696014
M. Wt: 378.2 g/mol
InChI Key: IFZXUYAKRBHVGK-RIYZIHGNSA-N
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Description

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolidine-2,4-dione core and the presence of a brominated furan ring make it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S/c1-9-3-5-11(12(17)7-9)13-6-4-10(21-13)8-14-15(19)18(2)16(20)22-14/h3-8H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZXUYAKRBHVGK-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

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